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Introduction
Thiobromadol, also known as C-8813, is a potent, structurally novel μ-opioid receptor (MOR)

and δ-opioid receptor (DOR) agonist.[1][2] Its distinct chemical structure sets it apart from

established opioid families.[2] This technical guide provides a comprehensive overview of the

molecular characteristics, pharmacological properties, and experimental evaluation of

Thiobromadol, with a focus on its receptor binding affinity and in vivo analgesic effects.

Molecular Profile
Thiobromadol is chemically identified as trans-4-(p-Bromophenyl)-4-(dimethylamino)-1-(2-

(thiophen-2-yl)ethyl)cyclohexanol.[1][2] Its fundamental molecular details are summarized in

the table below.

Property Value Source

Molecular Formula C20H26BrNOS [2][3]

Molecular Weight 408.40 g·mol−1 [2]

CAS Number 616898-54-5 [2][3]
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Thiobromadol exhibits high-affinity binding to both μ- and δ-opioid receptors, with virtually no

affinity for the κ-opioid receptor.[1] This dual agonism is a key feature of its pharmacological

profile and is detailed in the receptor binding and functional assay data below.

Receptor Binding Affinity
The binding affinity of Thiobromadol to opioid receptors was determined through radioligand

binding assays.[1] The equilibrium dissociation constants (Ki) are presented in the following

table.

Receptor Ki (nM)

μ-opioid receptor 1.37

δ-opioid receptor 3.24

κ-opioid receptor >1000

Data sourced from Liu et al., 2003.[1]

In Vivo Analgesic Potency
The antinociceptive properties of Thiobromadol have been evaluated in mice using the hot

plate and acetic acid writhing tests.[1] The median effective dose (ED50) values demonstrate

its potent analgesic effects compared to morphine and fentanyl.

Assay ED50 (μg/kg)
Potency vs.
Morphine

Potency vs.
Fentanyl

Mouse Hot Plate Test 11.5 591 times more potent 3.4 times more potent

Mouse Acetic Acid

Writhing Test
16.9 55 times more potent 2.3 times more active

Data sourced from Liu

et al., 2003.[1]
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The following are the detailed methodologies for the key experiments cited in the

pharmacological evaluation of Thiobromadol.

Opioid Receptor Binding Assay
The affinity of Thiobromadol for μ-, δ-, and κ-opioid receptors was assessed using competitive

binding assays with selective radioligands. The experimental workflow is illustrated below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b142716?utm_src=pdf-body
https://www.benchchem.com/product/b142716?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b142716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Membrane Preparation

Binding Assay

Rat brain tissue
(minus cerebellum)

Homogenize in Tris-HCl buffer

Centrifuge at 48,000 x g for 10 min

Resuspend pellet in fresh buffer

Incubate at 37°C for 30 min

Centrifuge again

Final pellet resuspended in Tris-HCl
(50 mM, pH 7.4)

Aliquots of membrane homogenates

Add radioligands:
[3H]DAMGO (μ)
[3H]DPDPE (δ)
[3H]U69593 (κ)

Add varying concentrations of Thiobromadol

Incubate at 25°C for 60 min

Rapid filtration through Whatman GF/B filters

Wash filters with cold buffer

Measure radioactivity using liquid scintillation counter

Click to download full resolution via product page

Caption: Workflow for Opioid Receptor Binding Assay.
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Mouse Hot Plate Test
The hot plate test is a widely used method to assess the analgesic efficacy of drugs against

thermal pain. The experimental procedure is outlined below.

Hot Plate Test Protocol

Male Kunming mice (18-22 g)

Acclimatize to testing room for 30 min

Measure baseline latency on hot plate (55 ± 0.5°C)

Administer Thiobromadol (i.v.)

Place mice on hot plate at various time points post-injection

Record latency to paw licking or jumping

Cut-off time of 60s to prevent tissue damage

Click to download full resolution via product page
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Caption: Experimental Workflow for the Mouse Hot Plate Test.

Mouse Acetic Acid Writhing Test
The writhing test is a chemical-induced pain model used to evaluate the peripheral analgesic

activity of compounds.
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Acetic Acid Writhing Test Protocol

Male Kunming mice (18-22 g)

Administer Thiobromadol (i.v.)

Wait for 15 minutes

Inject 0.6% acetic acid (i.p.)

Observe for 15 minutes

Count the number of writhes

Opioid Receptor Activation Downstream Effects

Thiobromadol μ/δ-Opioid Receptorbinds Gi/Go Proteinactivates

α-subunit

βγ-subunit

Adenylyl Cyclaseinhibits

Ca2+ Channelinhibits

K+ Channel

activates

cAMP↓

Analgesia
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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